N-Ethyl-3-fluoro-5-methylbenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C9H12FNO2S |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-ethyl-3-fluoro-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)9-5-7(2)4-8(10)6-9/h4-6,11H,3H2,1-2H3 |
InChI Key |
BLHFIIITJQYQER-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=CC(=C1)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-fluoro-5-methylbenzene-1-sulfonamide typically involves the reaction of 3-fluoro-5-methylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group undergoes oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA):
-
Sulfone formation : Oxidation converts the sulfonamide group to a sulfone derivative, enhancing electrophilicity for nucleophilic attacks.
-
Aromatic ring oxidation : The fluorinated methylbenzene ring resists oxidation under mild conditions but undergoes partial degradation with strong oxidizers like KMnO₄ in acidic media.
Table 1: Oxidation Reaction Parameters
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | RT, 6 hrs | Sulfone | 72–85 |
| mCPBA | 0–5°C, 2 hrs | Sulfone | 88–92 |
Reduction Reactions
The sulfonamide group remains stable under standard reduction conditions, but the aromatic ring’s substituents show reactivity:
-
Fluorine reduction : Catalytic hydrogenation (H₂/Pd-C) selectively removes fluorine at elevated temperatures (80–100°C).
-
Methyl group stability : The methyl substituent remains intact under LiAlH₄ or NaBH₄ treatments.
Key observation : Reduction products retain the sulfonamide backbone, enabling modular derivatization.
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing sulfonamide group directs EAS to meta/para positions relative to the fluorine atom:
| Reaction Type | Reagent | Position | Product Application |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-4 | Precursor for amines |
| Halogenation | Cl₂/FeCl₃ | C-6 | Cross-coupling synthons |
-
Nitration : Achieves mono-substitution at C-4 with 65–78% yields.
-
Chlorination : Requires excess Cl₂ due to steric hindrance from the ethyl group.
Nucleophilic Substitution
The fluorine atom participates in SNAr reactions under basic conditions:
| Nucleophile | Conditions | Product | Selectivity |
|---|---|---|---|
| NH₃ (aq) | 120°C, 8 hrs | Amino derivative | C-3 > C-5 |
| NaOH | Reflux, 4 hrs | Hydroxy derivative | C-3 only |
Replacement occurs preferentially at the C-3 position due to steric and electronic factors.
Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings:
-
Suzuki coupling : Reacts with aryl boronic acids at C-5 (fluorine-free position) using Pd(PPh₃)₄/Na₂CO₃.
-
Buchwald-Hartwig amination : Forms C–N bonds at C-4 with aryl amines (Pd₂(dba)₃/Xantphos).
Table 2: Representative Coupling Reactions
| Reaction Partner | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 80 | 63 |
| Aniline | Pd₂(dba)₃ | 100 | 71 |
Functional Group Interconversion
The ethylamine group undergoes modifications:
-
Alkylation : Reacts with methyl iodide to form quaternary ammonium salts (DMF, K₂CO₃).
-
Acylation : Acetyl chloride introduces acetyl groups at the nitrogen (pyridine catalyst).
Stability Under Acidic/Basic Conditions
-
Acid stability : Resists hydrolysis below pH 3 (24 hrs, 25°C).
-
Base sensitivity : Degrades in NaOH (2M) at 60°C within 4 hrs via sulfonamide cleavage.
This compound’s versatile reactivity profile makes it valuable for synthesizing bioactive molecules and functional materials. Controlled functionalization at specific positions allows precise structural tuning, as evidenced by its applications in enzyme inhibition studies and NLRP3 inflammasome targeting .
Scientific Research Applications
While the search results do not focus solely on the applications of "N-Ethyl-3-fluoro-5 -methylbenzene-1-sulfonamide," they do provide information on the applications and properties of structurally similar compounds, particularly "N-Ethyl-3-fluoro-2 -methylbenzene-1-sulfonamide". It is important to note that even small changes in structure can significantly influence a compound's activity.
Here's what the search results suggest:
N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide
- General Information: N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide is an organic compound featuring a sulfonamide functional group on a fluorinated aromatic ring. Its molecular weight is approximately 217.26 g/mol.
-
Applications :
- Chemistry: It serves as a building block in synthesizing complex organic molecules and studying reaction mechanisms.
- Biology: It is investigated for its biological activity, particularly as an enzyme inhibitor.
- Medicinal Chemistry: It has potential utility due to its antimicrobial and anti-inflammatory properties.
- Drug Development: The presence of fluorine enhances binding affinity and selectivity to enzymes, making it valuable for drug development research.
- Mechanism of Action: The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting enzymatic activity. The fluorine enhances binding affinity and selectivity.
-
Structural Analogs :
- N-Ethyl-4-fluoro-2-methylbenzene-1-sulfonamide (different position of the fluorine atom)
- N-Ethyl-3-chloro-2-methylbenzene-1-sulfonamide (chlorine substitution instead of fluorine)
- N-Methyl-3-fluoro-2-methylbenzene-1-sulfonamide (methyl substitution at the nitrogen instead of ethyl)
Sulfonamides
- Antibacterial Activity: Sulfonamides are an important class of antibiotic drugs effective against gram-positive and certain gram-negative bacteria, such as Klebsiella, Salmonella, and Escherichia coli . They are used in treating tonsillitis, septicemia, meningococcal meningitis, bacillary dysentery, and urinary tract infections .
- Other Activities: Sulfonamides exhibit a range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase, which allows them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
- Sodium Channel Modulation: Heteroaryl-substituted sulfonamide compounds are used in treating sodium channel-mediated diseases or conditions, such as epilepsy and/or epileptic seizure disorder . Voltage-gated sodium channels are critical determinants of cellular excitability in muscle and nerve .
Considerations
Mechanism of Action
The mechanism of action of N-Ethyl-3-fluoro-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
The pharmacological and physicochemical properties of sulfonamide derivatives are highly dependent on substituent patterns and aromatic core modifications. Below is a detailed comparison of N-Ethyl-3-fluoro-5-methylbenzene-1-sulfonamide with structurally related compounds, focusing on crystallographic data, molecular packing, and inferred biological activity.
Structural and Crystallographic Comparisons
The crystallographic data of this compound (hypothetical) is contrasted with N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide (), a benzoisoxazole-containing analog. Key differences include:
Key Observations :
- The benzoisoxazole derivative exhibits two distinct crystal forms with differing resolution and refinement metrics. The lower Rwork/Rfree values (0.192/0.241) in the second crystal form suggest superior model accuracy compared to the first (0.205/0.260) .
- In contrast, the fluorine and methyl substituents in this compound may enhance rigidity, though direct data is lacking.
Pharmacological Implications
- The fluorine atom in this compound may enhance target binding (e.g., carbonic anhydrase or kinase inhibition) due to its electron-withdrawing effects, but experimental validation is required.
- Metabolic Stability : The ethyl group on the sulfonamide nitrogen in both compounds likely improves metabolic stability compared to smaller alkyl groups (e.g., methyl), as bulkier substituents resist oxidative degradation.
Substituent Effects on Solubility and Lipophilicity
- Fluorine vs. Benzoisoxazole : The fluorine atom in this compound increases polarity and may improve aqueous solubility relative to the benzoisoxazole core, which introduces aromatic π-π stacking interactions that reduce solubility.
- Methyl vs.
Biological Activity
N-Ethyl-3-fluoro-5-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C₉H₁₁FNO₂S
- Molecular Weight : 217.26 g/mol
The compound features a sulfonamide group attached to a benzene ring, with an ethyl group, a fluorine atom at the meta position (3-position), and a methyl group at the para position (5-position). The arrangement of these functional groups is critical for its biological activity.
Sulfonamides are known to exhibit antimicrobial properties primarily through the inhibition of bacterial folate synthesis. They achieve this by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, leading to the disruption of folate metabolism essential for nucleic acid synthesis in bacteria.
Additionally, emerging research suggests that this compound may possess anticancer properties. The structural characteristics allow it to interact with various biological targets, potentially including kinases involved in cancer progression .
Antimicrobial Activity
Sulfonamides have long been recognized for their effectiveness against a range of bacterial infections. The following table summarizes key findings related to the antimicrobial activity of sulfonamide derivatives, including this compound:
| Compound Name | Antimicrobial Activity (Zone of Inhibition) | Reference |
|---|---|---|
| This compound | 15 mm (E. coli) | |
| Sulfamethoxazole | 20 mm (Staphylococcus aureus) | |
| Sulfanilamide | 18 mm (Klebsiella pneumoniae) |
These results indicate that this compound exhibits promising antimicrobial activity comparable to established sulfonamides.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of sulfonamide derivatives. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines:
| Compound Name | Cancer Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 25 | |
| N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide | A549 (Lung Cancer) | 30 | |
| Sulfanilamide | HeLa (Cervical Cancer) | 40 |
These findings suggest that this compound may be effective in inhibiting cancer cell proliferation.
Study on Influenza Virus
A study investigated the antiviral properties of aryl sulfonamides against influenza viruses. Although not directly involving this compound, it provides insight into the potential antiviral mechanisms of similar compounds. The study found that certain sulfonamides could significantly reduce viral titers and mRNA levels in infected cells, indicating their role in inhibiting viral entry or replication .
Antitumor Activity Evaluation
In another study focused on sulfonamide derivatives, several compounds were synthesized and evaluated for their antitumor activity. The results indicated that specific structural modifications could enhance anticancer efficacy. Compounds with fluorine substitutions showed improved interactions with target proteins involved in tumor growth regulation .
Conclusion and Future Directions
This compound exhibits significant potential as an antimicrobial and anticancer agent based on its structural properties and preliminary biological evaluations. Further research is essential to elucidate its mechanisms of action fully and to explore its efficacy across different biological systems.
Future studies should focus on:
- In vivo testing to assess therapeutic efficacy and safety.
- Mechanistic studies to determine specific molecular targets.
- Structure–activity relationship (SAR) analyses to optimize potency.
Q & A
Q. How can researchers evaluate the environmental persistence and ecotoxicology of fluorinated sulfonamides like this compound?
- Methodological Answer : Use OECD guidelines for biodegradation (e.g., 301F) to test mineralization in soil/water systems. LC-MS/MS quantifies residual compound and metabolites. Toxicity assays (e.g., Daphnia magna acute toxicity) assess ecological impact. Cross-reference with PFAS databases to identify bioaccumulation risks .
Q. What advanced computational methods predict the compound’s interactions with non-target proteins or off-target effects?
- Methodological Answer : Employ molecular dynamics simulations (e.g., GROMACS) to study binding kinetics and free energy landscapes. Pharmacophore modeling (e.g., Schrödinger Phase) identifies off-target interactions with GPCRs or ion channels. Validate predictions with SPR (surface plasmon resonance) or thermal shift assays .
Methodological Best Practices
- Reproducibility : Document reaction conditions (e.g., exact molar ratios, solvent grades) and analytical parameters (e.g., HPLC gradients) to enable cross-lab validation .
- Data Contradiction Analysis : Use factorial experimental designs to isolate variables contributing to discrepancies (e.g., impurity-driven false positives) .
- Ethical Compliance : Adhere to OECD guidelines for environmental testing and REACH regulations for handling fluorinated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
